3-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
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Description
3-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Applications
One study describes the synthesis of Zinquin-related fluorophores, highlighting their application in detecting Zn(II) ions due to the bathochromic shift in their ultraviolet/visible spectra upon Zn(II) addition. These compounds, including methoxy isomers of benzenesulfonamide derivatives, form fluorescent complexes with Zn(II), with one compound exhibiting significantly higher fluorescence and quantum yield than others, suggesting its potential as a fluorophore for specific ion detection (Kimber et al., 2003).
Pharmacological Activity
Research on quinazoline derivatives explores their pharmacological properties, including diuretic, antihypertensive, and anti-diabetic activities. This study synthesizes a series of N-substituted benzene sulfonamide derivatives, demonstrating significant activity compared to standard drugs, which indicates the potential of such compounds in developing new therapeutic agents (Rahman et al., 2014).
Antimicrobial Study
Another investigation focuses on the synthesis and antimicrobial activity of novel benzenesulfonamide derivatives, including their interactions with various metal ions. This study provides insights into the structural basis for antimicrobial efficacy, suggesting that these compounds could serve as templates for the development of new antimicrobial agents (Vanparia et al., 2010).
Enzyme Inhibition
A study on isoquinolinesulfonamide derivatives highlights their role as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This research points to the therapeutic potential of such compounds in diseases where modulation of protein kinase activity is beneficial (Hidaka et al., 1984).
Synthetic Methodologies
Research into the synthesis of isoquinolin-3-ol derivatives via a new methodological approach that offers improved yields and reduced hazards highlights the ongoing development of synthetic strategies for complex organic molecules. This advancement supports the exploration of new chemical entities for various scientific applications (Zheng et al., 2009).
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-14(2)10-11-24-19-7-5-16(12-15(19)4-9-21(24)25)23-29(26,27)17-6-8-20(28-3)18(22)13-17/h5-8,12-14,23H,4,9-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLBUUNDEWVQHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.